molecular formula C15H20N2O5 B3857015 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid CAS No. 5477-99-6

4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid

Cat. No.: B3857015
CAS No.: 5477-99-6
M. Wt: 308.33 g/mol
InChI Key: KKFSEIQDMRNRBD-UHFFFAOYSA-N
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Description

4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid typically involves a series of chemical reactions that include the formation of amide bonds. The process often starts with the reaction of 4-methoxybenzoic acid with a suitable amine to form an amide intermediate. This intermediate is then further reacted with other reagents to form the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxybenzoyl)amino]benzoic acid
  • 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic acid

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-22-12-6-4-11(5-7-12)15(21)17-10-8-13(18)16-9-2-3-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFSEIQDMRNRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365610
Record name 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5477-99-6
Record name 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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